Cas no 854357-40-7 (ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate)

ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
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ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13520-0.1g |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95% | 0.1g |
$98.0 | 2023-02-09 | |
Enamine | EN300-13520-0.25g |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95% | 0.25g |
$142.0 | 2023-02-09 | |
Chemenu | CM429047-100mg |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95%+ | 100mg |
$*** | 2023-03-31 | |
Enamine | EN300-13520-2500mg |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95.0% | 2500mg |
$726.0 | 2023-09-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304332-1g |
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 97% | 1g |
¥8588.00 | 2024-07-28 | |
1PlusChem | 1P019OSY-1g |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95% | 1g |
$521.00 | 2024-04-21 | |
1PlusChem | 1P019OSY-10g |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95% | 10g |
$2031.00 | 2023-12-16 | |
A2B Chem LLC | AV30866-50mg |
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95% | 50mg |
$105.00 | 2024-04-19 | |
Aaron | AR019P1A-5g |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95% | 5g |
$1504.00 | 2023-12-13 | |
1PlusChem | 1P019OSY-100mg |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
854357-40-7 | 95% | 100mg |
$178.00 | 2024-04-21 |
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylateに関する追加情報
Research Brief on Ethyl 3-(Bromomethyl)-4-Fluoro-1-Benzothiophene-2-Carboxylate (CAS: 854357-40-7)
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (CAS: 854357-40-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting cancer and inflammatory diseases. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, enabling the construction of complex heterocyclic scaffolds with potential therapeutic applications. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological relevance, and emerging applications in drug discovery.
Recent advancements in synthetic methodologies have demonstrated the efficacy of ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate in facilitating nucleophilic substitution reactions, owing to the reactive bromomethyl group. A 2023 study published in the Journal of Medicinal Chemistry showcased its use in the synthesis of novel benzothiophene-based kinase inhibitors, which exhibited promising activity against non-small cell lung cancer (NSCLC) cell lines. The study reported a 60% inhibition rate at micromolar concentrations, underscoring the compound's potential in oncology research.
Further investigations into its mechanism of action revealed that derivatives of ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate can modulate key signaling pathways, including PI3K/AKT and MAPK, which are critical in tumor progression. A collaborative study between academic and industrial researchers (2024) identified a lead compound derived from this intermediate, showing enhanced selectivity for cancer cells over normal cells, with an IC50 value of 1.2 µM in vitro. These findings were corroborated by molecular docking simulations, which highlighted strong interactions with the ATP-binding sites of target kinases.
Beyond oncology, this compound has also been explored in the context of anti-inflammatory drug development. A recent preprint (2024) described its incorporation into a series of benzothiophene-2-carboxamide derivatives, which demonstrated significant suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. The study attributed this activity to the fluorine atom's electron-withdrawing effects, which enhance the compound's binding affinity to inflammatory mediators.
From a synthetic chemistry perspective, ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has been optimized for scalable production. A 2023 patent application disclosed a high-yield (85%) one-pot synthesis route, reducing the need for hazardous reagents and improving overall sustainability. This innovation aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.
In conclusion, ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (854357-40-7) continues to be a pivotal intermediate in drug discovery, with expanding applications in both oncology and inflammation research. Its synthetic flexibility, coupled with demonstrated biological activity, positions it as a valuable tool for medicinal chemists. Future research directions may include exploring its utility in targeted drug delivery systems and combination therapies.
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